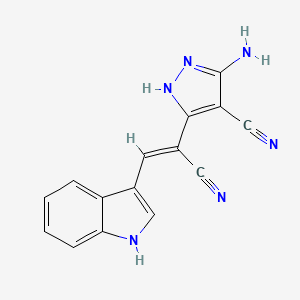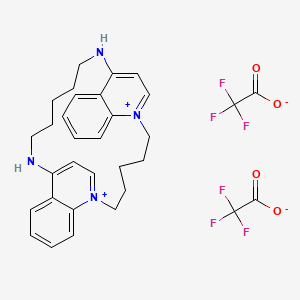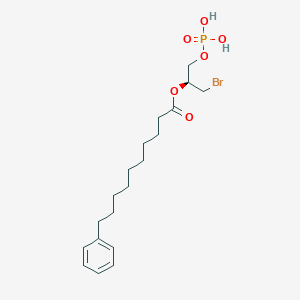
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Übersicht
Beschreibung
UT-34 is a selective androgen receptor degrader (SARD) ligand.
Wissenschaftliche Forschungsanwendungen
Prostate Cancer Treatment
UT-34 has shown promise as a pan-androgen receptor (AR) degrader , which is significant in the treatment of prostate cancer . It inhibits AR with IC50s of 211.7 nM, 262.4 nM, and 215.7 nM for wild-type, F876L, and W741L AR, respectively . This compound binds to the ligand-binding domain (LBD) and function-1 (AF-1) domains of AR and requires the ubiquitin-proteasome pathway to degrade the AR . By doing so, UT-34 can inhibit the growth of LNCaP cells starting from 100 nM to 10 μM and downregulate AR protein levels in ZR-75-1 cells .
Androgen Deprivation Therapy Resistance
UT-34 is particularly effective against tumors that have developed resistance to androgen deprivation therapy (ADT). It has been shown to be less sensitive to ADT and more likely to develop castration resistance, making it a valuable asset in combating resistant forms of prostate cancer .
Metastatic Disease Potential
Research indicates that UT-34 may have prognostic relevance in the treatment of prostate cancer. Men with low androgen receptor activity (ARA) tumors treated with UT-34 had an increased potential for metastatic disease according to Decipher scores . This suggests that UT-34 could be used to predict and potentially prevent the spread of prostate cancer.
Drug Metabolism and Pharmacokinetics
UT-34 has been evaluated for its stability and efficacy in drug metabolism and pharmacokinetic assays. It has shown to be stable and efficacious, which is crucial for its potential use as a therapeutic agent .
Treatment of Enzalutamide-Resistant Cancer
UT-34 inhibits androgen-dependent tissues and the growth of enzalutamide-resistant castration-resistant prostate cancer (CRPC) xenografts . This makes it a potential treatment option for patients who have developed resistance to current prostate cancer medications.
Tumor Regression in Animal Models
In vivo studies have demonstrated that oral treatment with UT-34 can induce tumor regression in intact immunocompromised rats . This highlights its potential as an effective treatment option in preclinical models, paving the way for future clinical trials.
Wirkmechanismus
Target of Action
The primary target of UT-34 is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
UT-34 acts as a second-generation pan-androgen receptor antagonist and degrader . It binds to the ligand-binding domain (LBD) and function-1 (AF-1) domains of the AR . This binding promotes a conformation distinct from the LBD-binding competitive antagonist enzalutamide . UT-34 degrades the AR through the ubiquitin proteasome mechanism .
Biochemical Pathways
The degradation of the AR by UT-34 affects the androgen signaling pathway . This pathway is crucial for the development and maintenance of male sexual characteristics. It also plays a role in the progression of prostate cancer . By degrading the AR, UT-34 inhibits this pathway, thereby potentially inhibiting the growth of prostate cancer cells .
Pharmacokinetics
UT-34 has been found to possess appropriate pharmacokinetic properties . It is orally bioavailable, making it a convenient option for administration . .
Result of Action
The action of UT-34 results in the inhibition of the proliferation and in vivo growth of enzalutamide-sensitive and -resistant prostate cancer xenografts . In preclinical models, UT-34 induced the regression of enzalutamide-resistant tumors at doses when the AR is degraded .
Action Environment
Eigenschaften
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMSDHDYRAUBR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)


![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)

